molecular formula C22H25N3O3S B2625066 4-(2,3-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537680-59-4

4-(2,3-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2625066
CAS No.: 537680-59-4
M. Wt: 411.52
InChI Key: KQONQJZNDQGYFS-UHFFFAOYSA-N
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Description

4-(2,3-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine-based research compound offered for scientific investigation. This sulfanylidene-tetrahydropyrimidine derivative features a carboxamide bridge connecting a 2,3-dimethoxyphenyl ring system and a 2,5-dimethylphenyl substituent, creating a structurally complex molecule for pharmaceutical and chemical research. Dihydropyrimidines and their derivatives demonstrate remarkable biological potential, with documented activities including antiviral, antitumor, antibacterial, and anti-inflammatory properties . Some analogs in this class also function as calcium channel modulators and antihypertensive agents . The compound's molecular framework incorporates multiple hydrogen bond donors and acceptors, which facilitates specific molecular recognition events and contributes to solid-state stabilization through characteristic N-H···O and N-H···S hydrogen bonding patterns observed in similar crystalline structures . The 2-sulfanylidene (thioxo) moiety present in this molecule represents a particularly valuable functional group for structure-activity relationship studies and medicinal chemistry optimization. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to handle this compound appropriately in controlled laboratory settings.

Properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-12-9-10-13(2)16(11-12)24-21(26)18-14(3)23-22(29)25-19(18)15-7-6-8-17(27-4)20(15)28-5/h6-11,19H,1-5H3,(H,24,26)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQONQJZNDQGYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,3-dimethoxybenzaldehyde and 2,5-dimethylaniline, which undergo condensation reactions to form the intermediate compounds. These intermediates are then subjected to cyclization and thiolation reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

4-(2,3-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three analogs:

Compound Name Molecular Formula Molecular Weight logP HBD HBA PSA (Ų) Key Substituents
Target Compound C23H27N3O3S 437.54 ~3.9* 3 6 ~60.9 2,3-Dimethoxyphenyl, 2,5-Dimethylphenyl
N-(4-Chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide C20H20ClN3O3S 417.91 3.85 3 6 60.94 2,5-Dimethoxyphenyl, 4-Chlorophenyl
Ethyl 4-(2,5-Dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C16H20N2O4S 336.07 ~4.2† 2 5 ~85.5 2,5-Dimethoxyphenyl, Ethyl Ester
4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide C20H20ClN3O3S 417.91 ~3.8 3 6 ~60.9 2-Chlorophenyl, 2,5-Dimethoxyphenyl

*Estimated based on .
†Estimated due to ethyl ester’s lipophilicity.

Key Observations:

Lipophilicity (logP) :

  • The target compound’s logP (~3.9) is comparable to the 4-chlorophenyl analog (3.85) , but lower than the ethyl ester derivative (~4.2) due to the ester’s hydrophobic nature .
  • Replacement of chlorophenyl () with dimethylphenyl (target) marginally increases logP due to methyl groups’ lipophilic contribution.

Hydrogen-Bonding Capacity :

  • The carboxamide group (HBD = 3, HBA = 6) in the target and enhances solubility and target interaction compared to the ester (HBD = 2, HBA = 5) .

Substituent Effects on Properties

  • Electron-Donating vs. Chlorine () introduces electron-withdrawing effects, which may alter electronic distribution and solubility.
  • Polar Surface Area (PSA) :
    • The carboxamide derivatives (target, ) exhibit lower PSA (~60.9 Ų) compared to the ester analog (~85.5 Ų), suggesting better membrane permeability .

Biological Activity

The compound 4-(2,3-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide , with CAS number 537680-59-4 , is a member of the tetrahydropyrimidine family and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C22_{22}H25_{25}N3_{3}O3_{3}S
  • Molecular Weight : 411.5 g/mol
  • Structure : The compound contains a tetrahydropyrimidine ring substituted with various functional groups that contribute to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with histone acetyltransferases, affecting gene expression and cellular processes .
  • Receptor Binding : The compound may bind to various receptors, initiating signal transduction pathways that can lead to cellular responses such as apoptosis or proliferation.
  • DNA Intercalation : Preliminary studies suggest that it may intercalate into DNA, potentially disrupting replication and transcription processes.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against various bacterial strains.
  • Antifungal Activity : It has been evaluated for antifungal effects and shows promise against certain fungal pathogens.
  • Anticancer Properties : Studies have suggested that this compound may inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • Synthesis Studies : The synthesis involves several steps including condensation reactions and cyclization to form the tetrahydropyrimidine core.
  • In Vitro Studies : In vitro assays have demonstrated significant antimicrobial and anticancer activities. For example, one study reported a dose-dependent inhibition of cancer cell lines treated with the compound.
  • Mechanistic Insights : Further investigations revealed that the compound's anticancer effects are mediated through the inhibition of specific signaling pathways critical for cancer cell survival .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AntifungalActive against selected fungal pathogens
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits histone acetyltransferases

Q & A

Q. What crystallization conditions yield diffraction-quality crystals for XRD?

  • Answer : Slow evaporation from DMSO/EtOH (1:3 v/v) at 4°C. For stubborn cases, use vapor diffusion with hexane as anti-solvent. Additive screening (e.g., ionic liquids) can improve crystal morphology .

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